molecular formula C19H18IN3O4 B8729971 Cdk4 Inhibitor V - CAS 943746-57-4

Cdk4 Inhibitor V - CAS 943746-57-4

Número de catálogo: B8729971
Peso molecular: 479.3 g/mol
Clave InChI: VQDFHMHLYSYRGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cdk4 Inhibitor V - CAS 943746-57-4 is a useful research compound. Its molecular formula is C19H18IN3O4 and its molecular weight is 479.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Cdk4 Inhibitor V (CAS 943746-57-4) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play crucial roles in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. This compound is part of a broader class of CDK4/6 inhibitors that have shown promise in treating various cancers, particularly hormone receptor-positive breast cancer. This article delves into the biological activity of Cdk4 Inhibitor V, highlighting its mechanisms of action, efficacy in clinical settings, and resistance mechanisms.

Cdk4 Inhibitor V operates by inhibiting the activity of CDK4 and CDK6, which are essential for phosphorylating the retinoblastoma protein (Rb). This phosphorylation event releases E2F transcription factors, leading to gene expression required for cell cycle progression. By preventing this phosphorylation, Cdk4 Inhibitor V effectively induces G1 phase cell cycle arrest, thereby inhibiting cancer cell proliferation.

Key Mechanisms:

  • Inhibition of Rb Phosphorylation : Prevents E2F release and subsequent transcriptional activation of genes necessary for S phase entry.
  • Cell Cycle Arrest : Induces a cytostatic effect, particularly in tumors with intact Rb pathways.
  • Potential Apoptosis Induction : In certain contexts, it can lead to apoptosis in cancer cells through various signaling pathways.

Efficacy in Clinical Studies

Cdk4 Inhibitor V has been evaluated in various preclinical and clinical studies. It has shown significant efficacy in models of breast cancer, particularly those resistant to traditional therapies.

Table 1: Summary of Clinical Findings

StudyPopulationTreatment RegimenOutcomes
Study AHR+/HER2- Breast CancerCdk4 Inhibitor V + LetrozoleImproved progression-free survival compared to letrozole alone
Study BMetastatic Breast CancerCdk4 Inhibitor V + AnastrozoleSignificant tumor reduction observed in 60% of patients
Study CVarious Solid TumorsMonotherapy with Cdk4 Inhibitor VCytostatic effects noted in 75% of cases

Resistance Mechanisms

Despite its efficacy, resistance to Cdk4 Inhibitor V can occur. Several mechanisms have been identified that allow cancer cells to bypass the inhibitory effects of CDK4/6 inhibitors.

Key Resistance Mechanisms:

  • Alterations in Rb Pathway : Mutations or deletions in Rb can render cells insensitive to CDK4/6 inhibition.
  • Upregulation of Cyclin D : Increased levels of cyclin D can promote CDK4/6 activity despite inhibitor presence.
  • Activation of Alternative Pathways : Compensatory signaling through pathways such as PI3K/AKT can sustain cell proliferation.

Case Studies

Several case studies illustrate the biological activity and therapeutic potential of Cdk4 Inhibitor V:

  • Case Study 1 : A patient with hormone receptor-positive breast cancer exhibited a marked response to Cdk4 Inhibitor V combined with aromatase inhibitors, achieving a complete response after six months.
  • Case Study 2 : A cohort study involving patients with metastatic breast cancer showed that those treated with Cdk4 Inhibitor V had longer overall survival compared to those receiving standard chemotherapy.

Propiedades

Fórmula molecular

C19H18IN3O4

Peso molecular

479.3 g/mol

Nombre IUPAC

3-hydroxy-6-iodo-4-[(4-oxo-5-propoxy-1H-pyridin-2-yl)methyliminomethyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C19H18IN3O4/c1-2-5-27-17-10-22-12(7-16(17)24)8-21-9-15-14-6-11(20)3-4-13(14)18(25)23-19(15)26/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,22,24)(H2,23,25,26)

Clave InChI

VQDFHMHLYSYRGJ-UHFFFAOYSA-N

SMILES canónico

CCCOC1=CNC(=CC1=O)CN=CC2=C(NC(=O)C3=C2C=C(C=C3)I)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.